molecular formula C10H16O2 B1249502 Paeonilactinone

Paeonilactinone

Cat. No.: B1249502
M. Wt: 168.23 g/mol
InChI Key: ZRBRUAVSMJRQMW-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paeonilactinone is a natural monoterpene compound identified in the roots of Paeonia lactiflora , a plant with a long history of use in traditional medicine . It belongs to a class of chemically diverse terpenes, which are the most abundant naturally occurring compounds found within the genus Paeonia and are responsible for a wide spectrum of documented biological activities . As a constituent of this plant, this compound represents a compound of interest for phytochemical and pharmacological investigations aimed at understanding the complex bioactivity of Paeonia species extracts. Research into related monoterpenes from the same plant, such as paeoniflorin, has revealed significant anti-inflammatory, neuroprotective, and cardioprotective effects, mediated through mechanisms including the modulation of NF-κB and MAPK signaling pathways . While the specific mechanistic and therapeutic profile of this compound requires further elucidation, it serves as a valuable chemical probe for researchers exploring the structure-activity relationships of terpenes and the scientific basis of herbal medicines. Studies may focus on its potential role in screening for nitric oxide production inhibition, anti-inflammatory effects, or other bioactivities characteristic of its chemical class .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,4S,5R)-4-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-10(2)7-4-8(10)9(12)3-6(7)5-11/h6-8,11H,3-5H2,1-2H3/t6-,7-,8+/m1/s1

InChI Key

ZRBRUAVSMJRQMW-PRJMDXOYSA-N

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=O)C[C@@H]2CO)C

Canonical SMILES

CC1(C2CC1C(=O)CC2CO)C

Origin of Product

United States

Biosynthetic Pathways and Chemical Synthesis of Paeonilactinone

Elucidation of Proposed Biosynthetic Routes to Paeonilactinone

While the complete biosynthetic pathway of this compound has not yet been fully elucidated, scientific evidence points towards a route originating from the general terpenoid biosynthesis pathway. The formation of its p-menthane (B155814) skeleton is believed to follow the established steps of monoterpene synthesis in plants.

Identification of Precursors and Intermediates in this compound Biogenesis

The biosynthesis of this compound is understood to begin with the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon units are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. frontiersin.orgfrontiersin.org The initial precursors for the MEP pathway are pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.orgmdpi.com

The condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP), a C10 intermediate that serves as the direct precursor to all monoterpenes. frontiersin.orgmdpi.comfrontiersin.org Subsequent cyclization of GPP, mediated by a specific terpene synthase (TPS), is proposed to form the characteristic p-menthane carbon skeleton of this compound. While the precise intermediates leading to this compound are not definitively known, it is hypothesized that a p-menthane derivative is formed, which then undergoes a series of enzymatic modifications, including oxidation and lactonization, to yield the final this compound structure. Studies on the metabolism of albiflorin (B1665693) in rats have shown that it can be metabolized into paeonilactone A and B, suggesting a potential metabolic relationship between these compounds. nih.gov

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

Precursor/IntermediateRole in Biosynthesis
Pyruvate and Glyceraldehyde-3-PhosphateInitial building blocks for the MEP pathway
Isopentenyl Pyrophosphate (IPP)Five-carbon isoprenoid unit
Dimethylallyl Pyrophosphate (DMAPP)Isomer of IPP, also a five-carbon isoprenoid unit
Geranyl Pyrophosphate (GPP)Ten-carbon precursor to monoterpenes
p-Menthane derivativeHypothesized cyclic intermediate

Enzymatic Mechanisms Governing this compound Biosynthesis

The enzymatic machinery responsible for the biosynthesis of this compound is an area of active investigation. Key enzymes in the early stages of the pathway have been identified in Paeonia lactiflora. These include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a critical enzyme in the MEP pathway, and geranyl pyrophosphate synthase (GPPS), which produces the monoterpene precursor GPP. frontiersin.org

Terpene synthases (TPSs) are a diverse family of enzymes that catalyze the cyclization of GPP into various monoterpene skeletons. frontiersin.org While a specific TPS for this compound has not been identified, research on Paeonia lactiflora has characterized an α-pinene synthase, highlighting the plant's capacity to produce cyclic monoterpenes. frontiersin.orgnih.gov It is hypothesized that a related TPS is responsible for forming the p-menthane ring of this compound.

The final and crucial step in the formation of this compound is the creation of the lactone ring. This is likely achieved through an oxidation reaction. In other organisms, enzymes such as Baeyer-Villiger monooxygenases have been shown to catalyze the lactonization of cyclic ketones, a process that could be analogous to the final step in this compound biosynthesis. expasy.org Additionally, monoterpene ε-lactone hydrolases have been identified in bacteria, which are involved in the ring-opening of monoterpene lactones, indicating the existence of enzymes that act on such structures. nih.govasm.org The specific enzymes catalyzing the later oxidative and lactonization steps in Paeonia remain to be discovered.

Table 2: Key Enzyme Classes Implicated in this compound Biosynthesis

Enzyme ClassProposed Function
1-deoxy-D-xylulose 5-phosphate synthase (DXS)Catalyzes a key step in the MEP pathway
Geranyl Pyrophosphate Synthase (GPPS)Synthesizes the monoterpene precursor GPP
Terpene Synthase (TPS)Catalyzes the cyclization of GPP to form the p-menthane skeleton
Monooxygenase (e.g., Baeyer-Villiger type)Proposed to catalyze the oxidative lactonization of a ketone intermediate

Genetic and Molecular Basis of this compound Production in Source Organisms

The genetic foundation for this compound biosynthesis lies within the genome of Paeonia lactiflora. Transcriptome analyses of this plant have identified numerous genes encoding enzymes of the terpenoid backbone biosynthesis pathway. frontiersin.org Genes for DXS, GPPS, and several TPSs have been found to be expressed in the roots of the plant, where this compound is known to accumulate. frontiersin.orgnih.gov

Total Synthesis Strategies for this compound and Its Analogues

The chemical synthesis of this compound and its related compounds presents a significant challenge due to the densely functionalized and stereochemically complex nature of these molecules. Chemists have devised various elegant strategies to construct these intricate structures.

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. asm.orgmdpi.com For paeonilactone A, a common retrosynthetic disconnection involves the lactone ring, which can be formed through an oxylactonization reaction of a corresponding diene. biocrick.comcapes.gov.br This strategic bond cleavage simplifies the target molecule to a substituted cyclohexene (B86901) derivative.

Key reaction methodologies employed in the synthesis of paeonilactones include palladium-catalyzed reactions, such as the 1,4-oxylactonization of conjugated dienes, which can stereoselectively introduce two oxygen functionalities. biocrick.comcapes.gov.br Copper-catalyzed cross-coupling reactions have also been utilized to introduce methyl groups with high precision. biocrick.com Other important transformations include stereoselective epoxidations and reductions to control the stereochemistry of the multiple chiral centers.

Stereoselective Synthesis Approaches for this compound

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Several stereoselective approaches have been developed. One successful strategy involves the use of a chiral pool approach, starting from an enantiomerically pure natural product like (+)-carvone.

An alternative and powerful approach is the use of catalyst-controlled stereoselective reactions. For instance, an enantioselective route to paeonilactone A has been developed starting from the achiral compound 1,3-cyclohexadiene. biocrick.comcapes.gov.br This synthesis relies on a combination of palladium-catalyzed oxylactonization and enzyme-catalyzed reactions to establish the correct stereocenters. biocrick.comcapes.gov.br The use of chiral catalysts allows for the creation of a single enantiomer of the target molecule, which is crucial for studying its biological activity.

Advancements in Synthetic Yield and Efficiency of this compound

There is currently no published research on the total synthesis of this compound. Consequently, information regarding advancements in its synthetic yield and efficiency, including comparative data on different synthetic routes or improvements in reaction conditions, is absent from the scientific literature. General principles of chemical synthesis aim to improve efficiency by reducing the number of steps, increasing the output (yield) of each step, and developing cost-effective and environmentally benign processes. ijpsonline.comorganic-chemistry.org However, the application of these principles to this compound has not been documented.

Semi-Synthesis and Derivatization of this compound for Structural Modification

Semi-synthesis is a powerful strategy in medicinal chemistry where a readily available natural product is used as a starting material for chemical modifications. wikipedia.org This approach allows for the creation of new compounds that may possess enhanced properties. There are no specific studies found that describe the use of this compound as a scaffold for semi-synthesis or derivatization.

Chemical Transformations of this compound for Enhanced Activity

The modification of natural compounds through chemical transformations is a common method to enhance their biological activity, improve stability, or alter solubility. mdpi.comnih.gov Such modifications can involve adding or altering functional groups on the parent molecule. Without any foundational research on the derivatization of this compound, there is no data on how specific chemical transformations might affect its biological activity.

Molecular and Cellular Mechanisms of Paeonilactinone Action

Identification and Validation of Paeonilactinone's Primary Molecular Targets

Detailed studies identifying and validating the primary molecular targets of this compound are not presently found in the available scientific literature. The following subsections, therefore, represent areas where future research is needed.

Intracellular Signaling Pathway Modulation by this compound

While other compounds from Paeonia lactiflora have been shown to modulate various intracellular signaling pathways, specific evidence for this compound's role in these processes is yet to be established.

Influence on Transcription Factor Activity and Gene Expression Profiles

Direct studies detailing the specific influence of this compound on transcription factor activity and gene expression profiles are limited. Transcription factors are crucial proteins that regulate the rate of transcription of genetic information from DNA to messenger RNA, thereby controlling which genes are active in a cell at any given time. The activity of these factors can be modulated by various cellular signals, leading to changes in gene expression and, consequently, cellular function.

While specific data for this compound is scarce, research on other compounds from the same plant genus, such as Paeoniflorin (B1679553), has shown effects on transcription factors like NF-κB, which plays a key role in inflammatory responses. mdpi.com This suggests that compounds from Paeonia may have the potential to modulate gene expression through these pathways. Future research is needed to elucidate whether this compound shares these properties and to identify the specific transcription factors and gene expression profiles it may influence.

Cross-talk between Signaling Pathways in Response to this compound

Cellular signaling pathways are complex networks that transmit information from a cell's exterior to its interior, dictating fundamental cellular activities. Cross-talk between these pathways allows for a fine-tuned and integrated response to various stimuli.

Currently, there is a lack of specific research on the cross-talk between signaling pathways in response to this compound. However, studies on related compounds from Paeonia have demonstrated interactions with major signaling cascades such as the MAPK and Akt/mTOR pathways. nih.govnih.gov For instance, Paeonol (B1678282), another compound from Paeonia, has been shown to modulate the MAPK signaling pathway in non-small cell lung cancer cells. nih.gov The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and it is known to cross-talk with other pathways like the PI3K/Akt pathway. This intricate interplay allows cells to coordinate their responses to a wide array of signals. Whether this compound engages in similar cross-talk remains an open area for investigation.

This compound's Effects on Fundamental Cellular Processes

The effects of this compound on fundamental cellular processes are an emerging area of scientific inquiry.

Modulation of Cell Proliferation and Cell Cycle Progression

The regulation of cell proliferation and the cell cycle is a fundamental process that is often dysregulated in diseases such as cancer. While direct evidence for this compound's role in these processes is not yet available, studies on related compounds offer some clues. For example, Paeonol has been found to inhibit the proliferation of cervical cancer cells and human bladder cancer cells. nih.govnih.gov Paeoniflorin has also been shown to inhibit the proliferation of multiple myeloma cells. nih.gov These effects are often linked to the modulation of cell cycle regulatory proteins. Further research is required to determine if this compound exhibits similar anti-proliferative activities.

Induction or Inhibition of Apoptosis and Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. One study has suggested a potential link between this compound and the induction of apoptosis. semanticscholar.org Research on the related compound Paeonol has more clearly demonstrated pro-apoptotic effects in various cancer cell lines. For instance, Paeonol has been shown to promote apoptosis in cervical cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov It has also been found to induce apoptosis in non-small cell lung cancer cells and human bladder cancer cells. nih.govnih.gov These findings highlight the potential of compounds from the Paeonia genus to modulate apoptotic pathways, though the specific role of this compound needs to be directly investigated.

Autophagy Regulation by this compound

Autophagy is a cellular process involving the degradation of a cell's own components. It can have both pro-survival and pro-death roles depending on the cellular context. There is currently no direct research on the regulation of autophagy by this compound. However, studies on Paeonol have shown that it can induce cytoprotective autophagy in ovarian cancer cells by inhibiting the Akt/mTOR pathway. nih.govnih.gov This suggests that autophagy modulation is a potential mechanism of action for compounds from this plant genus.

Impact on Cellular Oxidative Stress Responses and Antioxidant Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant system to detoxify them, is implicated in various diseases. While there is no specific data on this compound's impact on oxidative stress, a review article mentions its presence in Paeonia lactiflora and discusses the anti-oxidative effects of other compounds from the same genus. mdpi.com For example, Paeoniflorin has been shown to protect human retinal pigment epithelium cells against oxidative stress. nih.gov Furthermore, Paeonol has demonstrated antioxidant and neuroprotective effects against oxidative stress. nih.gov These findings suggest that the Paeonia genus is a source of compounds with antioxidant potential, and future studies are warranted to determine if this compound contributes to these effects.

Immunomodulatory Effects and Inflammatory Cascade Interventions at the Cellular Level

Current scientific literature, based on available research, provides limited specific information regarding the detailed molecular and cellular immunomodulatory effects and inflammatory cascade interventions of the chemical compound this compound. While this compound has been identified as a monoterpene constituent of plants from the genus Paeonia researchgate.nettiprpress.com, comprehensive studies detailing its specific interactions with immune cells and inflammatory signaling pathways are not extensively documented in the accessible research.

One review mentions this compound in a list of compounds from P. lactiflora but does not provide specific data on its immunomodulatory activity. researchgate.net Another source lists this compound with potential anodyne, sedative, and antispasmodic activities, but a direct link to cellular anti-inflammatory mechanisms is not established. researchgate.net

Due to the absence of specific research findings on the effects of this compound on immune cells (e.g., macrophages, lymphocytes) and their inflammatory responses, a detailed data table on this topic cannot be generated at this time. Further research is required to elucidate the specific molecular targets and cellular mechanisms through which this compound may exert any potential immunomodulatory or anti-inflammatory effects.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific pharmacological and biological activity outline provided.

The search for dedicated research on this compound did not yield sufficient data to populate the requested sections on its specific in vitro and in vivo activities. While this compound is identified as a monoterpene ketone found in plants of the Paeonia genus, such as Paeonia lactiflora nih.gov, detailed preclinical studies focusing on its anti-inflammatory, neuroprotective, enzyme-inhibiting, antioxidant, or cytokine-modulating properties are not available in the public domain.

One study noted a pharmacological activity of a related compound, Paeonilactone C, in suppressing muscle twitching, but this does not align with the specific areas of neuroinflammation and neurodegeneration requested in the outline nih.gov.

In contrast, extensive research is available for other compounds from the Paeonia genus, most notably Paeoniflorin and Paeonol. These related compounds have been thoroughly investigated for their anti-inflammatory, neuroprotective, and antioxidant effects.

Due to the lack of specific scientific findings for this compound in the requested areas, generating the article as outlined would not be possible without speculation or misattribution of data from other compounds. To maintain scientific accuracy, we must report that the information is currently unavailable.

Based on a comprehensive search of available scientific literature, there is currently insufficient preclinical data specifically on the chemical compound “this compound” to generate the detailed article as outlined.

The search results indicate that while this compound has been identified as a monoterpene isolated from plants of the Paeonia genus, its specific pharmacological and biological activities in various preclinical models have not been extensively studied or reported in accessible literature. researchgate.netresearchgate.net Research on the medicinal properties of Paeonia extracts often focuses on more abundant or studied compounds, such as Paeoniflorin and Paeonol.

Consequently, it is not possible to provide scientifically accurate and detailed research findings for this compound for the following sections as requested:

Pharmacological and Biological Activities of Paeonilactinone in Preclinical Models

In Vivo Efficacy Studies of Paeonilactinone in Animal Models

Musculoskeletal System Effects and Bone Health Modulation

While a vast body of preclinical research exists for other compounds from the Paeonia species in these areas, adhering to the strict instruction to focus solely on this compound prevents the inclusion of this related but distinct data. Further research is required to elucidate the specific therapeutic potential of this compound in these domains.

Lack of Preclinical Data on this compound for Hematopoietic System Regulation in Myelosuppression

Despite a comprehensive search of available scientific literature, there is currently a notable absence of specific preclinical studies investigating the pharmacological and biological activities of the chemical compound this compound on hematopoietic system regulation in myelosuppression models.

Myelosuppression, a common and serious complication of chemotherapy and radiotherapy, involves the decreased production of blood cells in the bone marrow. The regulation of the hematopoietic system, which is responsible for the formation of blood cellular components, is a critical area of research for mitigating the adverse effects of cancer treatments.

While research has been conducted on other constituents of Paeonia lactiflora (Radix Paeoniae Alba), such as paeoniflorin (B1679553) and albiflorin (B1665693), which have demonstrated hematopoietic protective effects in preclinical models of myelosuppression, similar data for this compound is not presently available in the public domain.

Therefore, the detailed research findings, including data on the effects of this compound on hematopoietic stem and progenitor cells, bone marrow recovery, and the regulation of hematopoietic growth factors in the context of myelosuppression, could not be provided as per the specified outline. Further research is required to elucidate the potential role, if any, of this compound in this therapeutic area.

Structure Activity Relationship Sar Studies of Paeonilactinone and Its Analogues

Correlating Structural Features of Paeonilactinone with Biological Activity

The biological profile of this compound is intrinsically linked to its unique three-dimensional structure. By systematically modifying its chemical architecture and evaluating the resultant changes in biological effect, researchers can map the pharmacophore—the essential features required for activity.

The fundamental framework of a molecule, often referred to as its core skeleton or scaffold, provides the essential three-dimensional arrangement for interaction with biological targets. Modifications to this core can significantly alter a compound's binding affinity and efficacy. This compound is a monoterpenoid with a characteristic p-menthane (B155814) skeleton.

While specific studies on the modification of the this compound core are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that alterations to this scaffold would profoundly impact its biological activity. Strategies often involve:

Scaffold Hopping: Replacing the p-menthane core with other cyclic systems, known as bioisosteres, could maintain the critical spatial orientation of functional groups while improving other properties like metabolic stability. The synthesis of analogues of other natural products has demonstrated that even minor changes to the core structure can lead to significant shifts in biological function. nih.gov

Functional groups are the reactive centers of a molecule and dictate its physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. ashp.org The specific functional groups on the this compound skeleton are crucial for its interactions with biological macromolecules. researchgate.net

Hydroxyl (-OH) Group: The hydroxyl group is a key pharmacophore in many natural products. nih.gov It can act as both a hydrogen bond donor and acceptor, forming strong, specific interactions with amino acid residues in a protein's active site. kagawa-u.ac.jp Studies on other flavonoids and polyphenols have shown a direct correlation between the number and position of hydroxyl groups and their antioxidant or enzyme-inhibiting activity. nih.govnih.gov The hydroxyl group on this compound likely plays a significant role in its binding affinity and mechanism of action.

Ketone (C=O) Group: The ketone functional group is a polar moiety that can act as a hydrogen bond acceptor. Its presence influences the electronic distribution and conformation of the molecule. In some compounds, the ketone group is essential for binding to receptor sites.

Methyl (-CH3) Groups: Methyl groups are non-polar and contribute to the molecule's lipophilicity, which can affect its ability to cross cell membranes. slideshare.net They also create steric bulk, which can either enhance binding by fitting into a hydrophobic pocket of a target protein or decrease activity by preventing the molecule from binding correctly.

Table 1: Potential Roles of Functional Groups in this compound This table is generated based on established principles of medicinal chemistry.

Functional Group Location on this compound Potential Contribution to Biological Activity
Hydroxyl (-OH) C1 Acts as a hydrogen bond donor/acceptor, crucial for target binding and solubility. nih.govkagawa-u.ac.jp
Ketone (C=O) C2 Acts as a hydrogen bond acceptor, influencing electronic properties and target interaction.
Methyl (-CH3) Isopropyl group, C1 Contributes to lipophilicity and van der Waals interactions within hydrophobic pockets of target proteins.

| Ester Linkage | Lactone ring | Influences bioavailability and can be a site for metabolic hydrolysis, potentially acting as a prodrug feature. |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. longdom.org Molecules with the same chemical formula and connectivity but different spatial arrangements are called stereoisomers, and they can have vastly different pharmacological effects because biological systems, such as enzymes and receptors, are themselves chiral. nih.govijpsjournal.com

This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms (enantiomers and diastereomers). The specific stereochemistry of the naturally occurring isomer is crucial for its interaction with its biological targets. Different isomers may exhibit:

Varied Potency: One isomer may bind to a target receptor with high affinity, while another may bind weakly or not at all. michberk.comnih.gov

Different Biological Activities: In some cases, one stereoisomer may have the desired therapeutic effect, while another could be inactive or even toxic. longdom.org

Altered Pharmacokinetics: The absorption, distribution, metabolism, and excretion of a drug can be influenced by its stereochemistry. nih.gov

Studies on other natural products have consistently shown that stereochemistry is a pivotal factor in their bioactivity. nih.govnih.gov For instance, research on sesquiterpene lactones demonstrated that the stereochemistry of ring junctions significantly influenced their biological effects. nih.gov Therefore, the precise spatial orientation of the functional groups in this compound is essential for its biological profile, and the synthesis of its other stereoisomers would be a critical step in fully elucidating its SAR.

Computational Approaches to this compound SAR Elucidation

In modern drug discovery, computational methods are invaluable for predicting and explaining the SAR of a compound, saving significant time and resources. creative-proteomics.com These in silico techniques can model interactions at the molecular level, providing a theoretical framework to guide the synthesis and testing of new analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ufms.br This method allows researchers to visualize how this compound might fit into the active site of a target enzyme or receptor. nih.gov

The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Using a docking program (e.g., AutoDock) to sample a large number of possible conformations of the ligand within the protein's binding site. mdpi.com

Scoring these conformations based on factors like binding energy to identify the most stable and likely binding pose. dergipark.org.tr

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing insights into the flexibility of the interaction. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, helping to explain the experimental biological data. kagawa-u.ac.jp

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of a this compound Analogue This table represents the type of data generated from molecular docking studies to compare different compounds.

Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Amino Acid Residues
This compound Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530
Analogue A (demethylated) Cyclooxygenase-2 (COX-2) -7.2 Tyr355, Ser530

| Analogue B (hydroxyl at C4) | Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355, Ser530, Gln192 |

Quantitative Structure-Activity Relationship (QSAR) is a mathematical approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trwikipedia.org The fundamental principle is that changes in the structural or physicochemical properties of a molecule will translate into changes in its biological activity. creative-proteomics.com

Developing a QSAR model for this compound analogues would involve:

Data Set Generation: Synthesizing and testing a series of this compound derivatives to obtain their biological activity data (e.g., IC₅₀ values).

Descriptor Calculation: For each analogue, calculating a range of numerical values, known as molecular descriptors, that describe its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape). biolscigroup.us

Model Building: Using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.orguran.ua

Validation: Rigorously testing the model's predictive power to ensure it is robust and reliable. uran.ua

A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of new, unsynthesized this compound derivatives. dergipark.org.tr This helps prioritize the synthesis of compounds that are most likely to be highly active, thereby accelerating the drug discovery process.

Table 3: Common Molecular Descriptors Used in QSAR Studies This table lists examples of descriptors that would be calculated for a series of this compound analogues in a QSAR study.

Descriptor Class Example Descriptors Property Represented
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges Distribution of electrons, reactivity. biolscigroup.us
Steric/Topological Molecular weight, Molecular volume, Surface area, Connectivity indices Size and shape of the molecule. uran.ua
Hydrophobic LogP (Octanol-water partition coefficient) Lipophilicity and ability to cross membranes. uran.ua

| Thermodynamic | Heat of formation, Hydration energy | Stability and solubility of the molecule. dergipark.org.tr |

Pharmacophore Modeling and Virtual Screening for this compound-like Compounds

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. Current time information in Bangalore, IN. This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules that are likely to be active. mdpi.com

Currently, there is a lack of publicly available scientific literature that specifically details the development of pharmacophore models for this compound or the use of such models in virtual screening for this compound-like compounds. While the techniques of pharmacophore modeling and virtual screening are well-established in medicinal chemistry for various natural products, their direct application to the this compound scaffold has not been extensively reported in peer-reviewed studies.

The general process for creating a pharmacophore model for a compound like this compound would involve:

Identification of Active Conformation: Determining the 3D structure of this compound when it is bound to its biological target.

Feature Identification: Identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are crucial for its biological activity.

Model Generation: Creating a 3D model that represents the spatial arrangement of these identified features.

Virtual Screening: Using this model to search databases of chemical compounds to find molecules that match the pharmacophoric features.

Without dedicated studies on this compound, it is not possible to present specific pharmacophore models or the results of virtual screening campaigns for this compound.

Rational Design and Synthesis of this compound-Based Lead Compounds

Rational drug design is a strategy that involves the design and synthesis of new molecules with a specific biological target in mind, based on an understanding of the target's structure and the molecule's structure-activity relationships. Current time information in Bangalore, IN. For this compound, this would entail modifying its chemical structure to improve its therapeutic properties, such as efficacy and selectivity, while minimizing potential side effects.

A review of the scientific literature indicates that while other compounds from the Paeonia genus, such as paeonol (B1678282), have been the subject of rational design and the synthesis of derivatives with enhanced biological activities, similar in-depth studies focused specifically on this compound are not readily found. For instance, researchers have designed and synthesized novel paeonol derivatives with significant anti-inflammatory activity. nih.gov However, this research does not extend to this compound.

The process for the rational design of this compound-based lead compounds would typically follow these steps:

Lead Identification: Establishing this compound as a lead compound with a known, albeit perhaps modest, biological activity.

SAR Studies: Conducting structure-activity relationship studies to understand which parts of the this compound molecule are essential for its activity.

Computational Modeling: Using computer-aided drug design to predict how modifications to the this compound structure would affect its interaction with its biological target.

Chemical Synthesis: Synthesizing the newly designed analogues.

Biological Evaluation: Testing the synthesized compounds to determine if they have improved biological activity.

The absence of published research on the rational design and synthesis of this compound analogues means that there are no specific examples or data tables of newly created lead compounds based on its structure to report at this time.

Pharmacokinetics and Biotransformation of Paeonilactinone in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

Comprehensive ADME studies are crucial for understanding the disposition of a compound within a living organism. For Paeonilactinone, specific data from preclinical animal models remains to be published.

Oral Bioavailability and Systemic Exposure in Animal Models

No data is currently available on the oral bioavailability or systemic exposure (e.g., Cmax, Tmax, AUC) of this compound in animal models such as rats or mice.

Tissue Distribution and Accumulation Patterns of this compound

There is no available information detailing the tissue distribution and potential accumulation of this compound in various organs and tissues of preclinical animal models.

Metabolic Pathways and Identification of Metabolites in Animal Tissues

The metabolic pathways of this compound have not been elucidated. Consequently, no metabolites have been identified in animal tissues in the reviewed literature.

Excretion Routes and Clearance Mechanisms

Specific studies detailing the primary routes of excretion (e.g., renal, fecal) and the clearance mechanisms of this compound from the body in animal models are not available.

In Vitro Metabolism Studies Using Animal Liver Microsomes and Hepatocytes

In vitro metabolism studies are instrumental in identifying potential metabolic pathways and the enzymes involved. However, there are no published studies that have utilized animal liver microsomes or hepatocytes to investigate the biotransformation of this compound. Such studies would be necessary to determine its metabolic stability and to identify the cytochrome P450 (CYP) isoforms responsible for its metabolism.

Drug-Drug Interactions (DDI) Mediated by this compound at the Metabolic Level

There is no available data from in vitro or in vivo studies to assess the potential of this compound to act as an inhibitor or inducer of metabolic enzymes, such as the cytochrome P450 family. Therefore, its potential for causing drug-drug interactions at the metabolic level is unknown.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "" with the specific subsection "6.4. Formulation Strategies for Enhanced Pharmacokinetics in Animal Studies."

The primary reason is a lack of published research specifically investigating formulation strategies to enhance the pharmacokinetics of the compound "this compound." Searches for this compound in combination with terms such as "solid dispersion," "nanoparticles," "self-emulsifying drug delivery system (SEDDS)," "pharmacokinetics," "bioavailability," and "animal models" did not yield any studies containing the required data. Consequently, the detailed research findings and comparative data tables stipulated in the instructions cannot be created.

Further searches were conducted on structurally similar compounds from the same plant genus, such as Albiflorin (B1665693) and Paeoniflorin (B1679553), to determine if analogous data could provide a basis for the article. While pharmacokinetic data for these related compounds exist, the research does not extend to the evaluation of advanced formulation strategies (e.g., nanoparticles, solid dispersions) aimed at enhancing their pharmacokinetic profiles in preclinical animal models. The existing studies focus on the pharmacokinetics of these compounds when administered as pure substances or as part of crude extracts.

Therefore, due to the absence of specific and relevant data in the scientific literature concerning formulation strategies for this compound, the request to generate the specified article section cannot be fulfilled.

Analytical Methodologies for Paeonilactinone Research

Advanced Chromatographic Techniques for Paeonilactinone Quantification and Separation

Chromatography is fundamental to the analysis of this compound, enabling its separation from other co-occurring compounds in plant extracts and biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds present in traditional herbal medicines, including those from Paeonia lactiflora. phcog.com It is frequently used for the simultaneous determination of multiple marker components in complex herbal formulations. phcog.com HPLC methods offer robust and reproducible separation, making them suitable for quality control applications. phcog.comnih.gov A typical HPLC system for herbal analysis is equipped with a C18 column and a diode-array detector (DAD), which allows for the monitoring of analytes at multiple wavelengths. phcog.comimpactfactor.org

For instance, a validated HPLC-DAD method for the quality control of a traditional herbal formula containing Paeonia lactiflora successfully separated five marker components, including paeoniflorin (B1679553), a related monoterpene. phcog.com The separation was achieved on a C18 column with a gradient elution of water and methanol. phcog.com While specific HPLC methods focusing solely on this compound are less detailed in the available literature, the methods developed for related compounds like paeoniflorin provide a strong basis for its analysis. These methods can be adapted by optimizing the mobile phase composition and gradient to achieve adequate resolution for this compound.

Table 1: Example of HPLC Conditions for Analysis of Compounds in Paeonia lactiflora

Parameter Condition
Instrument HPLC with Diode-Array Detector (DAD)
Column Dionex C18 (5 μm, 4.6 mm × 150 mm)
Mobile Phase Gradient of Water and Methanol
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelengths 230 nm, 240 nm, 254 nm
Injection Volume 20 μL

This table represents typical conditions used for analyzing constituents of Paeonia lactiflora, which can be adapted for this compound. phcog.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 μm). nih.govplos.org UPLC is frequently coupled with mass spectrometry for comprehensive chemical profiling of herbal extracts. nih.govrsc.org

In studies of Paeonia lactiflora, UPLC has been instrumental in identifying a wide array of compounds, including this compound. nih.gov A widely targeted metabolomics study utilized UPLC-ESI-MS/MS to identify over 1,200 compounds in different cultivars of Paeonia lactiflora. plos.org The chromatographic separation is typically performed on a reversed-phase column, such as an HSS T3 or BEH C18, which is effective for separating a broad range of metabolites. plos.orgfrontiersin.orgresearchgate.net

Table 2: UPLC System Parameters for Paeonia lactiflora Analysis

Parameter Condition
Instrument UPLC System
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 100 mm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

This table outlines a common UPLC setup for the comprehensive analysis of metabolites in Paeonia lactiflora. frontiersin.org

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. scioninstruments.comlucideon.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. scioninstruments.com For a compound to be suitable for GC analysis, it must be thermally stable and readily vaporized. lucideon.com GC is widely applied in environmental monitoring, food analysis, and industrial quality control. scioninstruments.comresearchgate.net

The application of GC for the direct analysis of this compound is not extensively documented in the reviewed scientific literature. This is likely because monoterpenes like this compound may have insufficient volatility for efficient GC analysis without derivatization. While GC-MS is a standard method for analyzing more volatile terpenes, larger and less volatile molecules are typically better suited for analysis by liquid chromatography. thermofisher.comemissionsanalytics.com

Chirality is a critical aspect in the study of natural products, as different enantiomers of a molecule can exhibit distinct biological activities. selvita.com The separation of enantiomers, a process known as chiral resolution, is essential for evaluating the pharmacological and toxicological properties of each isomer. libretexts.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment. libretexts.org

Common approaches to chiral separation include direct and indirect methods. welch-us.com The most prevalent direct method is chiral chromatography, which employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntu.edu.sgcsfarmacie.cz Indirect methods involve reacting the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like HPLC. libretexts.orgntu.edu.sg

While this compound possesses chiral centers, specific, validated methods for the chiral separation of its enantiomers are not detailed in the currently available scientific literature. The development of such methods would be a valuable contribution to the field, enabling a more precise understanding of its stereospecific bioactivities.

Mass Spectrometric Techniques for this compound Characterization and Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of natural products. When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex matrices due to its exceptional sensitivity and selectivity. nih.govnih.govmdpi.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov In an LC-MS/MS system, the analyte is first separated by LC, then ionized (commonly by electrospray ionization, ESI), and subsequently detected by the mass spectrometer operating in a mode such as multiple reaction monitoring (MRM) for targeted quantification. nih.govwaters.com

LC-MS/MS methods have been successfully developed for the analysis of various constituents in Paeonia lactiflora. nih.govplos.org For example, a UPLC-ESI-Q-Exactive Focus-MS/MS method was used to identify 86 different compounds in processed roots of P. lactiflora. nih.gov Such high-resolution mass spectrometry provides accurate mass measurements, which are crucial for the tentative identification of unknown compounds by determining their elemental composition. For trace analysis, triple quadrupole mass spectrometers are often employed due to their high sensitivity and specificity in MRM mode, allowing for detection limits in the low nanogram-per-milliliter (ng/mL) range. thermofisher.com

Table 3: Representative Mass Spectrometry Parameters for this compound Analysis

Parameter Setting
Instrument Q Exactive Focus Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive and Negative Modes
Scan Range m/z 100-1500
Capillary Temperature 320°C
Aux Gas Heater Temp 350°C
Sheath Gas Flow Rate 35 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)

This table shows typical parameters for a high-resolution mass spectrometer used in the analysis of Paeonia lactiflora extracts containing this compound. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) for Metabolite Identification

Time-of-Flight Mass Spectrometry (TOF-MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the untargeted analysis of metabolites, including those of this compound. nih.gov This technique is characterized by its high mass resolving power and accuracy, which are critical for distinguishing between compounds with similar masses, a common challenge in complex biological samples. waters.com

In a typical workflow, a biological sample suspected of containing this compound metabolites is first subjected to chromatographic separation, after which the eluent is introduced into the TOF-MS. The instrument measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of elemental compositions. mdpi.com By comparing the accurate mass measurements of potential metabolites with those of the parent compound, this compound, researchers can propose biotransformation reactions such as hydroxylation, hydrolysis, or conjugation.

The process of metabolite identification is often a multi-step procedure. nih.gov Untargeted metabolomics using LC-Q-TOF-MS can detect hundreds to thousands of unique metabolomic features from a biological sample, each characterized by its accurate mass, retention time, and tandem mass spectral fragmentation pattern. nih.gov For instance, a study on the HIF-1α inhibitor LW6 demonstrated the use of a hybrid triple quadrupole-linear ion trap mass spectrometer (QTRAP) to identify 12 metabolites by comparing their MS/MS spectra and retention times with the parent drug. mdpi.com This approach allows for the characterization of various biotransformations, including amide hydrolysis, ester hydrolysis, mono-oxidation, and glucuronidation. mdpi.com While specific studies on this compound metabolite identification using TOF-MS are not extensively detailed in the provided results, the principles of this methodology are directly applicable.

The combination of LC/TOF-MS with multivariate statistical analysis has shown promise for detecting drug metabolites in biological fluids without prior knowledge of the administered compound. nih.gov This approach can be instrumental in exploring the metabolic fate of this compound in non-human studies.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis (if applicable)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. analytik-jena.comwikipedia.orgthermofisher.com It works by ionizing the sample in an inductively coupled argon plasma and then using a mass spectrometer to separate and quantify the ions. shimadzu.com ICP-MS can detect most elements of the periodic table at concentrations ranging from milligrams to nanograms per liter. thermofisher.com

In the context of this compound research, the direct application of ICP-MS to the molecule itself is not standard, as this technique is designed for elemental, not molecular, analysis. ebsco.com However, it could be applicable in several indirect scenarios. For instance, if this compound were being investigated for its ability to chelate or interact with specific metal ions, ICP-MS would be the method of choice to quantify the metal content in a this compound-metal complex. Furthermore, in the analysis of herbal preparations containing this compound, ICP-MS is crucial for detecting and quantifying trace elemental impurities, including heavy metals like lead, mercury, and cadmium, which is a critical aspect of quality control and safety assessment. analytik-jena.com The technique's high precision and rapid measurement capabilities make it an indispensable tool in ensuring the purity of natural product extracts. analytik-jena.com

Spectroscopic Methods in this compound Research (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental in the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. nih.gov Techniques such as 1H-NMR and 13C-NMR are used to identify the carbon-hydrogen framework of this compound. waocp.org Quantitative NMR (qNMR) can also be employed for the precise quantification of this compound in extracts without the need for an identical standard. nih.gov Advanced NMR techniques, like Heteronuclear Single Quantum Coherence (HSQC), provide valuable information on the connectivity between protons and carbons, further confirming the structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For example, a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone ring would be a prominent feature. Other bands would indicate the presence of C-O and C-H bonds. youtube.comresearchgate.net Changes in the IR spectrum can indicate structural modifications or degradation of the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.com It is often used for the quantitative analysis of compounds with a chromophore. A study investigating the chemical changes in crude and processed Radix Paeoniae Alba utilized UV-Vis spectroscopy, where this compound was one of the compounds analyzed. semanticscholar.org The technique can be used to determine the concentration of this compound in a solution by measuring its absorbance at a specific wavelength and using a calibration curve. technologynetworks.com Different forms or derivatives of a compound can exhibit different UV-Vis absorption spectra. researchgate.netresearchgate.net

Interactive Data Table: Spectroscopic Data for this compound Research

Spectroscopic TechniqueInformation ProvidedApplication in this compound Research
NMR Spectroscopy Detailed molecular structure, carbon-hydrogen framework.Structural elucidation, confirmation of identity, quantitative analysis.
IR Spectroscopy Identification of functional groups (e.g., C=O, C-O).Functional group analysis, confirmation of lactone ring presence.
UV-Vis Spectroscopy Quantitative measurement of light-absorbing compounds.Quantification in solutions, quality control of extracts. semanticscholar.org

Development and Validation of Bioanalytical Methods for this compound and its Metabolites in Biological Samples (non-human)

The development and validation of bioanalytical methods are crucial for pharmacokinetic and metabolic studies of this compound in non-human biological samples like plasma, urine, or tissue homogenates. chromatographyonline.comcuni.cz These methods must be accurate, precise, selective, and robust to ensure reliable results. omicsonline.orgelsevier.comwisdomlib.org

The process begins with method development , which involves selecting the appropriate analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity. cuni.cz Key steps include optimizing sample preparation, chromatographic separation, and mass spectrometric detection. cuni.czjapsonline.com Sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interferences from the biological matrix. mdpi.comgcms.cz

Once a method is developed, it must undergo rigorous validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). omicsonline.orglabmanager.comeuropa.eu The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.comeuropa.eu

Accuracy: The closeness of the measured value to the true value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. europa.euresearchgate.net

Stability: The stability of this compound and its metabolites in the biological matrix under different storage and processing conditions. mdpi.com

A well-validated bioanalytical method is essential for generating high-quality data to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical studies.

Interactive Data Table: Key Validation Parameters for Bioanalytical Methods

Validation ParameterDescriptionImportance for this compound Analysis
Selectivity Differentiating this compound from endogenous compounds and metabolites.Ensures that the measured signal is solely from the target compound. japsonline.com
Accuracy How close the measured concentration is to the actual concentration.Critical for correct pharmacokinetic parameter calculation. europa.eu
Precision Reproducibility of the measurement.Demonstrates the reliability of the method. europa.eu
Linearity Proportionality of the signal to the concentration.Allows for accurate quantification over a specific concentration range. europa.eu
LOQ Lowest concentration that can be quantified with acceptable accuracy and precision.Determines the sensitivity of the method for detecting low levels of this compound or its metabolites. researchgate.net
Stability Chemical stability of this compound in the biological sample.Ensures that the concentration does not change during sample handling and storage. mdpi.com

Emerging Analytical Strategies for High-Throughput Screening of this compound and Analogues

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological target. bmglabtech.com In the context of this compound, HTS can be employed to screen libraries of natural product extracts or synthetic analogues to identify molecules with enhanced or novel biological activities. nih.govmdpi.com

Emerging HTS strategies often involve the miniaturization of assays and the use of automated liquid handling robotics and sensitive detection methods. bmglabtech.comjapsonline.com Common detection modes used in HTS include fluorescence intensity, fluorescence resonance energy transfer (FRET), and luminescence-based assays. bmglabtech.com

For the analysis of this compound and its analogues in HTS campaigns, analytical techniques that offer both speed and sensitivity are paramount. Ambient ionization mass spectrometry techniques, coupled with trapped ion mobility spectrometry (TIMS) and tandem mass spectrometry (MS/MS), are showing significant potential for the high-throughput screening of small molecules like fentanyl analogues, a strategy that could be adapted for this compound. nih.gov This approach allows for rapid characterization with minimal sample preparation and can distinguish between isomers. nih.gov

Furthermore, HTS methods are being utilized to gather metabolic and pharmacokinetic data for new drug candidates. japsonline.com While not a direct screening of biological activity, these high-throughput ADME assays can quickly assess the drug-like properties of this compound analogues, helping to prioritize compounds for further development. The integration of HTS with advanced analytical platforms will continue to accelerate the discovery and characterization of novel compounds based on the this compound scaffold.

Future Directions and Translational Perspectives in Paeonilactinone Research

Exploration of Uninvestigated Biological Activities and Therapeutic Applications

While Paeonilactinone is known for certain traditional uses, its full spectrum of biological activities remains largely uncharted. researchgate.net The future of this compound research will heavily involve a systematic exploration of novel therapeutic applications beyond its current scope.

A primary future direction lies in the use of computational methods to predict new biological targets. nih.govplos.org Techniques like virtual screening and molecular docking can simulate the interaction of this compound with thousands of human proteins associated with various diseases. plos.orgnih.gov This in silico approach allows for rapid, cost-effective screening to generate hypotheses and identify potential, previously unknown, therapeutic targets. nih.gov For example, screening this compound against libraries of proteins involved in cancer progression, neuroinflammation, or metabolic disorders could unveil novel activities. Given that various monoterpenes and their derivatives have demonstrated anticancer, antimicrobial, and neuroprotective properties, it is plausible that this compound holds similar untapped potential. mdpi.combohrium.comresearchgate.net Subsequent in vitro and in vivo studies would then be required to validate these computational predictions.

Table 1: Potential Areas for Therapeutic Exploration of this compound

Therapeutic Area Rationale for Exploration Potential Research Approach
Oncology Other monoterpenes exhibit antitumor and antioxidant activities. bohrium.comresearchgate.net In silico docking against cancer-related proteins (e.g., kinases, proteases); in vitro assays on various cancer cell lines.
Neuroprotection Monoterpene derivatives have shown potential in models of neurodegenerative disease. mdpi.comresearchgate.net Screening against targets involved in Alzheimer's or Parkinson's disease; studies in cell models of neuroinflammation.
Antimicrobial Many plant-derived monoterpenes possess antibacterial and antifungal properties. researchgate.net Screening against a panel of pathogenic bacteria and fungi; mechanism of action studies on microbial targets.

| Metabolic Disease | Natural products are a key source for compounds that modulate metabolic pathways. mdpi.com | In silico screening against metabolic enzymes; investigation in cell models of insulin (B600854) resistance or dyslipidemia. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Studies

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies is poised to revolutionize our understanding of how this compound functions. japsonline.com These high-throughput techniques can provide a comprehensive view of the molecular changes that occur in a biological system in response to this compound. nih.gov

Genomics and Transcriptomics: Transcriptome analysis of the source plant, Paeonia lactiflora, has already been used to identify genes involved in flower development, dormancy, and the biosynthesis of volatile monoterpenes. nih.govfrontiersin.orgplos.orgtandfonline.com Future research can apply transcriptomics to human or animal cells treated with this compound to see which genes are turned on or off. This can reveal the signaling pathways modulated by the compound and provide clues to its mechanism of action. elifesciences.org

Proteomics: Proteomics allows for the large-scale study of proteins, which are often the direct targets of drug compounds. japsonline.com Chemical proteomics, in particular, can be a powerful tool to identify the specific protein(s) that this compound binds to within a cell. mdpi.com Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify drug-protein interactions across the entire proteome, offering a clear path to target deconvolution and mechanism of action studies. biognosys.com

Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological sample. Widely targeted metabolomics has been used to differentiate chemical constituents, including terpenoids, among different Paeonia lactiflora cultivars. plos.org In future studies, treating cells or organisms with this compound and analyzing the resulting changes in the metabolome can provide a functional readout of its activity, revealing its impact on cellular metabolism and downstream biochemical pathways. nih.gov

Table 2: Conceptual Application of Omics Technologies in this compound Research

Omics Technology Research Question Potential Outcome
Transcriptomics Which genes and pathways are modulated by this compound? Identification of signaling pathways (e.g., inflammatory, apoptotic) affected by the compound.
Proteomics What are the direct protein targets of this compound? Unambiguous target identification, clarifying its molecular mechanism of action. biognosys.com
Metabolomics How does this compound alter cellular metabolism? Insight into the functional consequences of target engagement and downstream biological effects. plos.org

| Multi-Omics | How do genomic, proteomic, and metabolic changes interrelate? | A holistic, systems-level understanding of the compound's biological impact. elifesciences.org |

Advancements in Sustainable Production and Supply of this compound

The current primary source of this compound is extraction from the roots of Paeonia plants. researchgate.net However, reliance on plant extraction for natural products often faces challenges, including low yields, variability due to environmental factors, and slow growth cycles, making it economically and environmentally unsustainable. bohrium.comnih.gov

A significant future direction is the development of microbial cell factories for the sustainable production of this compound. Metabolic engineering and synthetic biology offer a promising alternative to plant extraction. frontiersin.orgfrontiersin.org This approach involves identifying the biosynthetic genes responsible for producing this compound in the peony plant and introducing them into a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. nih.gov Transcriptome analyses of Paeonia lactiflora have already identified key enzymes in the monoterpenoid biosynthesis pathway, such as geranyl pyrophosphate synthase (GPPS) and terpene synthases (TPS), which are the foundational steps for producing the compound's backbone. frontiersin.org

The process would involve:

Gene Discovery: Identifying the specific terpene synthase and subsequent modifying enzymes (e.g., cytochrome P450s) that produce the unique this compound structure.

Pathway Reconstruction: Introducing these plant genes into a microbial host that has been engineered to produce high levels of the precursor molecule, geranyl diphosphate (B83284) (GPP). nih.gov

Optimization: Using metabolic engineering strategies to optimize the pathway, increase precursor supply, and enhance the final product yield, leading to a scalable, consistent, and sustainable supply of this compound. bohrium.comsingaporetech.edu.sg

Addressing Challenges in this compound Bioavailability and Targeted Delivery (conceptual)

A major hurdle in the clinical translation of many natural products is their poor pharmacokinetic properties, such as low water solubility and limited oral bioavailability. nih.gov While specific data for this compound is scarce, related compounds like paeonol (B1678282) are known to be hydrophobic, which limits their clinical use. nih.govnih.gov It is conceptually likely that this compound, as a lipophilic monoterpene, faces similar challenges.

Future research must focus on developing advanced drug delivery systems to overcome these limitations. polimerbio.comijpsjournal.com Encapsulating this compound within nanocarriers could enhance its solubility, protect it from premature degradation in the body, and improve its delivery to target tissues. iptsalipur.org

Table 3: Conceptual Drug Delivery Strategies for this compound

Delivery System Description Potential Advantages
Polymeric Nanoparticles Encapsulation within biodegradable polymers (e.g., PLGA). nih.gov Improved solubility, sustained release, potential for surface modification for targeting.
Liposomes Vesicles composed of lipid bilayers. nih.gov High biocompatibility, ability to carry both hydrophilic and hydrophobic compounds.
Nanoemulsions Oil-in-water emulsions stabilized by surfactants, with droplet sizes in the nanometer range. nih.gov Enhanced oral bioavailability by promoting lymphatic uptake, improved solubility.

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Isotropic mixtures of oils, surfactants, and cosolvents that form a fine microemulsion upon gentle agitation with aqueous fluids. nih.gov | Overcomes poor water solubility, enhances absorption after oral administration. |

These advanced formulations could transform this compound from a promising molecule into a viable therapeutic agent by ensuring it reaches its site of action in sufficient concentrations.

Potential for this compound as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool in chemical biology. Its unique monoterpene scaffold can be used to probe complex biological systems and validate new drug targets. mdpi.comthesgc.org

A key future direction is the development of this compound-based chemical probes. nih.gov By chemically modifying the this compound molecule to include a "handle"—such as a clickable alkyne group or a photo-affinity label—researchers can create a tool to specifically identify its binding partners within a cell. mdpi.comnih.gov This process, often part of chemical proteomics, involves introducing the probe into cells, allowing it to bind to its target protein(s), and then using the handle to "pull down" the probe along with its bound targets for identification by mass spectrometry. mdpi.com This provides an unbiased, direct method for target identification and validation, which is a critical step in drug discovery. biognosys.com

Furthermore, the this compound structure can serve as a scaffold for medicinal chemists to synthesize libraries of new derivatives. researchgate.net By systematically altering its functional groups, researchers can explore the structure-activity relationship (SAR) to develop new compounds with improved potency, selectivity, or different biological activities altogether. mdpi.com

Multidisciplinary Collaboration and Open Science Initiatives in this compound Research

The complexity of modern natural product research necessitates a highly collaborative and open approach. Advancing our understanding of this compound will require the combined expertise of natural product chemists, pharmacologists, computational biologists, synthetic biologists, and clinicians.

The adoption of open science principles is a crucial future direction. Initiatives and platforms that facilitate the sharing of data and knowledge can significantly accelerate research. For natural products research, platforms like the Global Natural Products Social Molecular Networking (GNPS) and the LOTUS initiative are transformative. These resources allow researchers to share and compare mass spectrometry data, chemical structures, and biological origins of natural products. [4, 5 from the first search]

For this compound, this means:

Data Deposition: Researchers who isolate or study this compound can deposit its spectral data, bioactivity results, and source information into open databases.

Collaborative Annotation: This shared data allows other scientists to re-examine findings, identify the compound in their own samples, and build upon existing knowledge without duplicating efforts.

Accelerated Discovery: By connecting chemical data with biological activity and genetic information in an open framework, the global research community can more rapidly form new hypotheses and design collaborative projects to explore the full potential of this compound.

This collaborative ecosystem will be instrumental in overcoming the multifaceted challenges of natural product research and in expediting the journey of this compound from the laboratory to potential clinical applications.

Q & A

Q. What frameworks guide the integration of this compound into multi-target drug discovery pipelines?

  • Methodological Answer : Use network pharmacology to map this compound’s polypharmacology. Combine with phenotypic screening and AI-driven target prediction tools. Validate synergies/antagonisms with existing drugs using combination index (CI) methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.